molecular formula C20H19N5 B5989164 3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5989164
M. Wt: 329.4 g/mol
InChI Key: IJCCYEUAXUCWIB-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for various scientific research and industrial applications.

Future Directions

The future directions for “3,5-dimethyl-2-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further studies on its structure-activity relationships, its potential as an inhibitor of M.tb, and its potential use in the treatment of tuberculosis .

Biochemical Analysis

Biochemical Properties

The 3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine interacts with various enzymes, proteins, and other biomolecules. It has been found to have antiproliferative effects on lung adenocarcinoma cell lines . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF 3 group could be important for efficiency .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been found to have cytotoxic effects on the A549 cell line . The cytotoxic effects of these derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. After continuous excitation at 365 nm with a xenon lamp (4.0 mW) at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .

Metabolic Pathways

It is known that pyrazole derivatives manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable amine. The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in methanol . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)15(2)19(24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCYEUAXUCWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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